DM4 is derived from maytansine, which is a potent antitumor agent originally isolated from the plant Maytenus serratifolia. It is classified as a microtubule inhibitor, disrupting cell division and leading to apoptosis in rapidly dividing cells such as cancer cells. The SMCC linker is classified as a cleavable linker that allows for the release of the drug upon internalization into target cells.
The synthesis of DM4-Smcc involves several key steps:
The process must be carefully controlled to maintain the integrity and activity of both the drug and the antibody components during conjugation.
The molecular structure of DM4 features a complex arrangement that includes a macrocyclic core characteristic of maytansinoids. The specific structural formula includes multiple functional groups that contribute to its biological activity.
The SMCC linker adds additional complexity, incorporating maleimide functionality that reacts specifically with thiols, facilitating stable conjugation.
DM4-Smcc undergoes several critical reactions:
The mechanism of action for DM4-Smcc involves:
Studies have shown that this targeted approach minimizes systemic toxicity while maximizing therapeutic effects on malignant cells.
DM4-Smcc exhibits several notable physical and chemical properties:
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm structural integrity and purity.
DM4-Smcc is primarily utilized in cancer therapy as part of ADC formulations. Its applications include:
The development of maytansinoid payloads represents a pivotal advancement in ADC therapeutics. Maytansine, the progenitor compound, was isolated in 1972 from the Ethiopian shrub Maytenus ovatus. This 19-membered ansa macrolide demonstrated exceptional cytotoxicity (sub-nanomolar IC₅₀ values) against tumor cell lines by inhibiting microtubule assembly. However, its clinical utility was limited by unacceptable systemic toxicity in early human trials. To overcome this, researchers pursued structural derivatization, leading to the synthesis of thiol-containing analogs suitable for antibody conjugation—notably N2′-Deacetyl-N2′-(3-mercapto-1-oxopropyl)maytansine (DM1) and N2′-Deacetyl-N2′-(4-mercapto-4-methyl-1-oxopentyl)maytansine (DM4). These derivatives retained potent tubulin-binding activity while enabling site-specific linkage to monoclonal antibodies via disulfide or thioether bonds [7] [8].
The first clinical validation of maytansinoids emerged with Trastuzumab Emtansine (Kadcyla®), an anti-Human Epidermal Growth Factor Receptor 2 (HER2) ADC incorporating DM1. Approved in 2013, it demonstrated improved therapeutic index over unconjugated antibodies by delivering DM1 directly to HER2-positive breast cancer cells. DM4 later emerged as a structurally optimized payload, featuring enhanced metabolic stability due to steric hindrance around its disulfide bond. This design reduced premature payload release in circulation, thereby mitigating off-target toxicity [3] [8].
Table 1: Evolution of Maytansinoid Payloads in ADCs
| Generation | Representative ADC | Payload | Key Innovation | Limitation Addressed |
|---|---|---|---|---|
| First | Mylotarg® | Calicheamicin | Proof-of-concept | Instability, immunogenicity |
| Second | Trastuzumab Emtansine (Kadcyla®) | DM1 | Stable thioether linkage (SMCC) | Target-dependent toxicity |
| Third | SAR408701 (Tusamitamab Ravtansine) | DM4 | Controlled disulfide cleavage | Premature payload release |
Recent innovations focus on third-generation DM4-based ADCs, such as Tusamitamab Ravtansine (targeting Carcinoembryonic Antigen-related Cell Adhesion Molecule 5). These agents employ optimized linker-payload architectures to enhance tumor selectivity and bystander effects while resisting multidrug resistance mechanisms [8].
Linker chemistry critically determines ADC stability, payload release kinetics, and therapeutic index. N-Succinimidyl 4-(N-Maleimidomethyl)cyclohexane-1-carboxylate (SMCC) exemplifies a non-cleavable linker that forms permanent thioether bonds between antibody cysteine residues and maytansinoid payloads (e.g., DM4). Unlike cleavable linkers—such as Valine-Citrulline (Val-Cit) or hydrazone—SMCC resists enzymatic or chemical hydrolysis in plasma. This stability minimizes premature payload release, reducing systemic exposure and off-target toxicity [3] [5].
The pharmacokinetic superiority of SMCC is evident in its metabolic pathway: Following internalization into target cells, the entire antibody-linker-payload complex undergoes lysosomal degradation. For DM4-SMCC conjugates, this process generates the active metabolite Lysine-SMCC-DM4, which retains the linker and amino acid residues. This metabolite potently disrupts microtubule dynamics but exhibits reduced membrane permeability compared to free DM4, limiting bystander killing of adjacent antigen-negative cells. Consequently, SMCC-based ADCs are ideal for targets with homogeneous tumor expression [5] [9].
Table 2: Comparison of Linker Strategies in ADCs
| Linker Type | Cleavage Mechanism | Stability in Plasma | Intracellular Payload Release | Representative ADC |
|---|---|---|---|---|
| Non-Cleavable (SMCC) | Lysosomal proteolysis | High | Lysine-SMCC-DM4 metabolite | Trastuzumab Emtansine |
| Protease-Cleavable (Val-Cit) | Cathepsin B digestion | Moderate | Free payload (e.g., MMAE) | Brentuximab Vedotin |
| Acid-Cleavable (Hydrazone) | pH-sensitive hydrolysis | Low | Free payload (e.g., Calicheamicin) | Gemtuzumab Ozogamicin |
In contrast, cleavable linkers like Val-Cit exhibit higher drug-to-antibody ratio (DAR) flexibility but may release payloads extracellularly via neutrophil elastase or other serum proteases. This instability correlates with dose-limiting toxicities, as observed in early ADCs like Mylotarg® (hydrazone linker). SMCC’s cyclohexane ring further enhances hydrophobicity masking, reducing ADC aggregation and accelerating systemic clearance of unconjugated antibodies [3] [6].
The molecular architecture of DM4-SMCC enables precision targeting through three interdependent elements:
Table 3: Structural and Biophysical Properties of DM4-SMCC
| Property | Value/Description | Functional Implication |
|---|---|---|
| Molecular Formula | C₅₄H₇₂ClN₅O₁₆S | High complexity ensures target specificity |
| Molecular Weight | 1114.69 g/mol | Optimal for lysosomal processing |
| Payload Solubility | Hydrophobic (logP >3) | Requires antibody conjugation for delivery |
| Linker-Payload Bond | Thioether (non-reducible) | Resistant to plasma reductases |
| Active Metabolite | Lysine-SMCC-DM4 | Tubulin-binding moiety with low bystander effect |
The structural synergy of DM4-SMCC is exemplified in ADCs targeting Delta-Like Ligand 4 (DLL4), a Notch pathway ligand overexpressed in tumor vasculature. Anti-DLL4-SMCC-DM4 internalizes upon binding, delivering DM4 specifically to endothelial and tumor cells while sparing DLL4-negative tissues. This precision underscores DM4-SMCC’s role as a "biological missile" in oncology [4] [10].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6